4-Ethynylbenzoic acid

Polymer Chemistry Conjugated Polyelectrolytes Organometallic Catalysis

Struggling with low-Mw polyelectrolytes or inefficient DSSC anchors? 4-Ethynylbenzoic acid delivers: • Yields polyelectrolyte Mw ~488,500 g/mol for OLED/OPV film formation. • Boosts DSSC Jsc to 24.8 mA/cm² as an anchoring group. • Solvent-free solid-state polymerization for green synthesis. • Near-quantitative CuAAC click reactions for bioconjugation.

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 10602-00-3
Cat. No. B081645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylbenzoic acid
CAS10602-00-3
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11)
InChIKeySJXHLZCPDZPBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylbenzoic Acid: Bifunctional Building Block


4-Ethynylbenzoic acid (EBA) is an aromatic carboxylic acid distinguished by a terminal alkyne group at the para position of its phenyl ring . This bifunctional structure (carboxylic acid and ethynyl moieties) enables its role as a versatile building block in advanced organic synthesis and materials science, particularly for constructing conjugated polymers and as an anchoring group in dye-sensitized solar cells (DSSCs) [1].

C≡C
Key Reactive Group
Terminal alkyne for Sonogashira coupling, click chemistry, and acetylene polymerization.
–COOH
Anchoring / Solubilizing
Carboxylic acid enables water-soluble polyelectrolyte conversion and metal oxide anchoring.
⚛️
Solid-State Reactivity
Topochemical packing allows solvent‑free thermal polymerization for conjugated polymers.

4-Ethynylbenzoic Acid vs. Simple Analogs


While many benzoic acid derivatives exist, the precise combination of a carboxylic acid and a terminal alkyne in the para position is critical for enabling specific, high-value reactions that simpler analogs cannot. For instance, 4-ethynylbenzoic acid can undergo direct polymerization to form high molecular weight conjugated polyelectrolytes, a feat that is significantly more challenging for compounds like 4-ethynylaniline under the same catalytic conditions [1]. Furthermore, its unique crystal packing, with short intermolecular acetylene contacts, facilitates a topochemical solid-state polymerization [2], a property absent in meta-substituted isomers or non-alkynyl benzoic acids, leading to distinct material outcomes and process advantages.

4-Ethynylbenzoic acid
Direct organorhodium-catalyzed polymerization yields high‑molecular‑weight conjugated polyelectrolyte (reported Mw ~488,500 g/mol).
4-Ethynylaniline
Under identical conditions, amino analog gives markedly lower Mw (~12,800 g/mol). Film formation and charge‑transport performance may not transfer.
Amino group may compete with catalyst coordination; para-alkynyl benefit is lost if amine is required elsewhere.
para‑Substituted (EBA)
Crystal packing with 3.87 Å intermolecular acetylene contacts supports topochemical solid‑state polymerization.
3-Ethynylbenzoic acid (meta)
No reported short acetylene contacts; solid‑state reactivity absent. Solvent‑free polymer synthesis not viable with this isomer.
Isomeric position dictates crystal engineering; meta analog cannot replicate process advantage.
4-Ethynylbenzoic acid
CuAAC click reactions proceed with reported yields up to 96% under mild conditions (room temperature, aqueous/organic mixture).
ortho‑/meta‑Ethynylbenzoic acid
Steric hindrance in ortho isomer and altered electronics in meta isomer can reduce conversion and require harsher conditions.
Regiochemistry affects coupling efficiency; para substitution minimizes steric interference.

4-Ethynylbenzoic Acid Performance Evidence


Polymerizability Advantage Over 4-Ethynylaniline

4-Ethynylbenzoic acid (monomer 1) can be directly polymerized to yield a conjugated polyelectrolyte (P1) with high molecular weight, overcoming the typical catalyst deactivation observed with highly polar monomers [1]. In contrast, the analog 4-ethynylaniline (monomer 4) achieves a significantly lower molecular weight polymer (P4) under identical reaction conditions, despite having a similar reactive terminal alkyne [1].

Polymerizability vs. 4-Ethynylaniline
Head‑to‑head
488,500 vs 12,800 g/mol
Organorhodium catalysis, THF, 60°C. Approximately 38‑fold higher Mw for EBA‑derived polymer.
Reported high‑MW polyelectrolyte supports robust film formation for optoelectronic research.
Data to verify under user’s specific polymerization system.
Polymer Chemistry Conjugated Polyelectrolytes Organometallic Catalysis

DSSC Efficiency vs. YD2-o-C8 Dye

Zinc-porphyrin dyes incorporating 4-ethynylbenzoic acid as an anchoring group exhibit superior calculated photovoltaic properties compared to the benchmark dye YD2-o-C8. Specifically, the dyes with 4-ethynylbenzoic acid demonstrate a significantly higher calculated short-circuit current density (Jsc) and improved level alignment quality, key indicators of DSSC efficiency [1]. This is in contrast to the reference dye, which shows lower calculated Jsc and less favorable energy level alignment with TiO2 [1].

DSSC Jsc vs. YD2-o-C8
Head‑to‑head
Up to 24.8 vs 17.8 mA/cm²
DFT/TD‑DFT calculation on dye‑(TiO₂)₃₆ model. Up to 39% higher predicted Jsc for EBA‑containing dye.
Supports anchoring group selection for maximizing computed photocurrent in DSSC sensitizer design.
Computational prediction; requires experimental validation.
Photovoltaics Dye-Sensitized Solar Cells Computational Chemistry

Solid-State Topochemical Polymerization

Unlike many benzoic acid derivatives, 4-ethynylbenzoic acid (EBA) undergoes a unique topochemical solid-state polymerization upon heating. Its crystal structure exhibits short intermolecular contacts (3.87 Å) between adjacent acetylene moieties along the crystallographic a-axis, providing a pre-organized pathway for polymerization in the solid state [1]. This behavior is absent in its meta-substituted analog, 3-ethynylbenzoic acid, which does not exhibit such pre-organized crystal packing [2].

Intermolecular Acetylene Distance
Class‑level inference
3.87 Å
Crystallographic a‑axis; meets topochemical reactivity criterion (≤ 4.0 Å).
Pre‑organized packing enables solvent‑free thermal polymerization; meta‑isomer lacks this feature.
Solid‑state reactivity confirmed by single‑crystal XRD.
Solid-State Chemistry Crystal Engineering Polymer Physics

Click Chemistry Bioconjugation Efficiency

4-Ethynylbenzoic acid is a click chemistry reagent containing an alkyne group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This reactivity is highly specific and efficient, enabling quantitative conjugation under mild conditions . While other alkyne-containing benzoic acid derivatives exist, the para-substitution pattern of 4-ethynylbenzoic acid maximizes the reactivity of the alkyne by minimizing steric hindrance and electronic effects, leading to higher conversion rates and yields compared to ortho- or meta-substituted isomers [1].

CuAAC Click Yield
Supporting evidence
Up to 96%
Typical CuSO₄·5H₂O/sodium ascorbate, t‑BuOH/H₂O or DMF, room temperature.
High regioselectivity and mild conditions make para‑alkynyl group a reliable handle for bioconjugation and surface functionalization.
Source‑specific yield; verify with your azide partner.
Click Chemistry Bioconjugation Materials Science

4-Ethynylbenzoic Acid R&D Applications


Conjugated Polyelectrolytes for Optoelectronics

4-Ethynylbenzoic acid is the monomer of choice when the research objective is to synthesize high molecular weight, water-soluble conjugated polyelectrolytes. As demonstrated, its polymerization yields a polymer (P1) with an Mw of ~488,500 g/mol [1], enabling robust film formation and efficient charge transport in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to be converted into a water-soluble polyelectrolyte (P1-) via simple base treatment further expands its utility for aqueous processing and nanoparticle decoration [1].

DSSC Sensitizer Design

Computational chemists and materials scientists designing new dyes for DSSCs should prioritize 4-ethynylbenzoic acid as an anchoring group. The calculated enhancement in Jsc (up to 24.8 mA/cm² vs. 17.8 mA/cm² for YD2-o-C8) and superior level alignment with TiO2 predicted for zinc-porphyrin dyes containing this group [1] provide a strong rationale for its inclusion in novel sensitizer structures. This targeted approach can significantly increase the probability of synthesizing a dye with high photovoltaic conversion efficiency.

Solvent-Free Solid-State Polymerization

Research programs focused on sustainable and green chemistry can leverage the unique solid-state topochemical reactivity of 4-ethynylbenzoic acid. Heating its crystalline form directly yields a poly(phenylacetylene) derivative without the use of solvents or metal catalysts [1]. This provides a compelling alternative to traditional solution-phase polymerization for creating conjugated polymers, aligning with the principles of green chemistry and reducing process-related waste.

Precision Bioconjugation via Click Chemistry

For applications requiring the covalent attachment of a functional probe, polymer, or biomolecule to an azide-functionalized surface or vice versa, 4-ethynylbenzoic acid is the optimal building block. Its terminal alkyne group ensures high and regioselective reactivity in CuAAC click reactions, typically proceeding with near-quantitative yields under mild conditions [1]. This precision is essential for creating well-defined bioconjugates for targeted drug delivery, diagnostic assays, and the fabrication of advanced biointerfaces.

Application
Selection Property
Validation Focus
Conjugated polyelectrolyte synthesis
Carboxylic acid solubilization and direct acetylene polymerization capacity
Polymer Mw, water solubility, and film‑forming quality
DSSC sensitizer anchoring
Ethynyl‑carboxylate binding to TiO₂ and favorable computed level alignment
J‑V characteristics and incident photon‑to‑current efficiency
Solvent‑free polymer processing
Topochemical crystal reactivity with short acetylene contacts
Solid‑state conversion yield and polymer chain regularity
Click‑based bioconjugation
Para‑alkynyl regioselectivity and high CuAAC coupling efficiency
Conjugation yield, site‑specificity, and retained biomolecule activity

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